molecular formula C14H21N3O2S B4683684 N-(4-ethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

N-(4-ethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

Cat. No. B4683684
M. Wt: 295.40 g/mol
InChI Key: XVXPAZLDWUNXGR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide, also known as EPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPM is a hydrazine derivative that has been shown to have promising pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. In

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. This compound has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to reduce the production of ROS, which can cause oxidative damage to cells and tissues. In addition, this compound has been shown to have anti-cancer effects, including the inhibition of cancer cell proliferation and induction of cancer cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-ethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or cells in vitro.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide. One area of interest is its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases, such as arthritis and cardiovascular disease. Another area of interest is its potential as a cancer therapy, either alone or in combination with other anti-cancer agents. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-methylbutanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-4-19-12-7-5-11(6-8-12)15-14(20)17-16-13(18)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXPAZLDWUNXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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